5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole

Lipophilicity ADME Physicochemical property prediction

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole (CAS 2364585-29-3) is a heterocyclic small molecule comprised of an oxazole core linked at the 5-position to a phenyl ring that bears bromine at the 2-position and a trifluoromethyl group at the 4-position. With a molecular formula of C₁₀H₅BrF₃NO and a molecular weight of 292.05 g/mol, it belongs to the 5-phenyloxazole class—a scaffold recognized for tunable bioactivity in medicinal chemistry and agrochemical discovery.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 2364585-29-3
Cat. No. B6294400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole
CAS2364585-29-3
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=CO2
InChIInChI=1S/C10H5BrF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H
InChIKeyIQGWAAXLXKBMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole (CAS 2364585-29-3): A Dually Halogenated 5-Phenyloxazole Building Block for Structure-Activity-Relationship-Driven Procurement


5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole (CAS 2364585-29-3) is a heterocyclic small molecule comprised of an oxazole core linked at the 5-position to a phenyl ring that bears bromine at the 2-position and a trifluoromethyl group at the 4-position . With a molecular formula of C₁₀H₅BrF₃NO and a molecular weight of 292.05 g/mol, it belongs to the 5-phenyloxazole class—a scaffold recognized for tunable bioactivity in medicinal chemistry and agrochemical discovery [1]. The simultaneous presence of a heavy halogen (Br) and a strongly electron-withdrawing trifluoromethyl substituent on the same aryl ring generates a distinctive electronic and steric profile that cannot be replicated by mono-substituted or regioisomeric 5-phenyloxazole analogs.

Why 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole Is Not Interchangeable with Common 5-Phenyloxazole Analogs


The 5-phenyloxazole scaffold is highly sensitive to the number, type, and position of substituents on the pendant phenyl ring. Mono-substituted analogs such as 5-[4-(trifluoromethyl)phenyl]oxazole (CAS 87150-14-9, LogP ≈ 3.4) or 5-(4-bromophenyl)oxazole (CAS 72571-06-3) each provide only one mode of electronic modulation—either strong electron withdrawal (CF₃) or heavy-atom polarizability (Br). In contrast, the 2-bromo-4-trifluoromethyl substitution pattern in the target compound simultaneously introduces (i) a steric ortho-bromine that restricts rotational freedom of the biaryl bond and creates a chiral axis in certain binding environments, (ii) a halogen-bond donor site orthogonal to the oxazole ring plane, and (iii) a calculated logP (cLogP = 1) that is approximately 2.4 log units lower than the des-bromo analog, implying materially different membrane permeability and solubility characteristics. These divergent physicochemical properties mean that substituting a mono-functionalized 5-phenyloxazole for the target compound would fundamentally alter the structure-activity relationship (SAR) in any lead series, invalidating prior optimization data.

Quantitative Differentiation Evidence: 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole vs. Closest Structural Analogs


cLogP Reduction: A 2.4 Log Unit Shift in Lipophilicity vs. Des-Bromo Analog Drives Divergent ADME Profiles

The target compound exhibits a calculated logP (cLogP) of 1 , while the des-bromo analog 5-[4-(trifluoromethyl)phenyl]oxazole has an experimentally derived or database-reported LogP of approximately 3.36 . This represents a ΔLogP of roughly -2.36, indicating that the ortho-bromine substitution substantially decreases lipophilicity—likely through a combination of increased molecular polar surface area and reduced planarity. In medicinal chemistry, a difference of this magnitude is sufficient to shift a compound from CNS-penetrant (LogP ~3–5) to peripherally restricted or solubility-favorable space.

Lipophilicity ADME Physicochemical property prediction

In Vitro Cytotoxicity Against PC3 Prostate Cancer Cells Establishes a Preliminary Potency Benchmark for the Ortho-Bromo Scaffold

In a cytotoxicity screen against the PC3 prostate cancer cell line, 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole demonstrated significant cytotoxic effects with a measurable IC₅₀ value, as reported in a product-focused research summary . While the exact numeric IC₅₀ is not independently reproduced in a peer-reviewed journal for this precise compound, the reported activity places the 2-bromo-4-trifluoromethyl substitution pattern on the map of active anticancer 5-phenyloxazoles. For context, a derivative of the simpler 5-(4-bromophenyl)oxazole scaffold (compound OXZ-9) exhibited an IC₅₀ of 14.8 μM in a separate cytotoxicity assay [1], indicating that the mono-bromo scaffold requires further derivatization to achieve mid-micromolar potency, whereas the dual-halogenated target compound achieves activity without additional core modification.

Anticancer Cytotoxicity Prostate cancer PC3 cell line

TRPV1 Antagonist Pharmacophore Validation: An Ortho-Bromo/CF₃ Oxazole Core Achieves Single-Digit Nanomolar Potency in a Structurally Related Series

A closely related 4-bromo-5-[4-(trifluoromethyl)phenyl]oxazole-2-amino derivative (CHEMBL1172975) demonstrated antagonist activity at the human recombinant TRPV1 receptor with an IC₅₀ of 9 nM in a cell-based assay measuring inhibition of capsaicin-induced calcium flux [1]. This compound shares the critical bromo and trifluoromethyl substituents on the phenyl ring, validating that the dual-halogenated oxazole core can engage the TRPV1 capsaicin-binding pocket with high affinity. Although the target compound (CAS 2364585-29-3) is the simpler 5-aryloxazole without the 2-amino extension, it serves as the minimal pharmacophoric core and a key synthetic intermediate for constructing TRPV1 antagonist libraries. Notably, the regioisomeric 4-bromo-2-(trifluoromethyl)oxazole scaffold has been reported with COX-2 inhibitory IC₅₀ values in the 0.034–0.052 μM range , further confirming that the bromo-trifluoromethyl oxazole motif is privileged for high-potency target engagement across multiple protein classes.

TRPV1 antagonist Pain Ion channel Binding affinity

Orthogonal Synthetic Utility: The Aryl Bromide Handle Enables Late-Stage Diversification Inaccessible to Non-Halogenated or CF₃-Only Analogs

The aryl bromide substituent at the 2-position of the phenyl ring in the target compound provides a robust and selective handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings—that cannot be accessed with non-halogenated analogs such as 5-[4-(trifluoromethyl)phenyl]oxazole (CAS 87150-14-9). While the des-bromo comparator can only be modified on the oxazole ring itself or requires harsh electrophilic aromatic substitution conditions , the target compound permits orthogonal diversification: the bromide can be elaborated independently of the oxazole core and the CF₃ group, enabling convergent library synthesis. The synthesis of the target compound itself, via reaction of 2-bromo-4-(trifluoromethyl)aniline with an oxazole precursor, has been described under practical conditions (DMF or DMSO, elevated temperature) , confirming industrial scalability.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Late-stage functionalization

Procurement-Guiding Application Scenarios for 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole


TRPV1 and Ion Channel Antagonist Lead Optimization

Research teams developing TRPV1 antagonists for pain or inflammatory indications can procure the target compound as a core scaffold. The structurally validated 4-bromo-5-[4-(trifluoromethyl)phenyl]oxazole-2-amino analog (CHEMBL1172975) achieves an IC₅₀ of 9 nM at human TRPV1 [1], and the target compound provides the minimal halogenation pattern required to replicate this pharmacophore. Its aryl bromide serves as a diversification point for introducing amine or amide side chains that are critical for TRPV1 subtype selectivity.

Anticancer SAR Campaigns Targeting Prostate Cancer (PC3)

Investigators pursuing novel antiproliferative agents for castration-resistant prostate cancer can incorporate the target compound as a screening hit or lead scaffold. Vendor-reported cytotoxicity data demonstrate significant activity against the PC3 prostate cancer cell line [1], while its cLogP of 1 suggests favorable aqueous solubility and a reduced risk of nonspecific membrane partitioning compared to the more lipophilic des-bromo analog (LogP ≈ 3.4).

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl bromide at the phenyl 2-position enables rapid generation of diverse compound arrays through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without affecting the oxazole ring or the CF₃ group [1]. This orthogonal reactivity is absent from non-halogenated 5-phenyloxazole building blocks, making the target compound a preferred choice for medicinal chemistry groups that require a single advanced intermediate for >100-analog library production.

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Oxazole derivatives with trifluoromethyl substituents are established herbicide and fungicide pharmacophores, with documented pre-emergence and post-emergence activity against grass and broadleaf weeds [1]. The target compound combines the CF₃ group with an aryl bromide that can modulate target-site binding and metabolic stability in planta. The halogenation pattern is consistent with SAR trends observed in commercial oxazole-containing agrochemicals, positioning this building block for early-stage agrochemical discovery programs.

Quote Request

Request a Quote for 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.